7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
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Overview
Description
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one typically involves the condensation of appropriate phenolic and trifluoromethylated precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different chromen-4-one derivatives.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, leading to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
- 7-Hydroxy-3-(3-chlorophenoxy)-2-(trifluoromethyl)chromen-4-one
- 7-Hydroxy-3-(3-methylphenoxy)-2-(difluoromethyl)chromen-4-one
Uniqueness
7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one stands out due to its specific trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-9-3-2-4-11(7-9)23-15-14(22)12-6-5-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGSJTAYEJIPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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